molecular formula C6H9NO B2870000 Bicyclo[1.1.1]pentane-1-carboxamide CAS No. 107474-98-6

Bicyclo[1.1.1]pentane-1-carboxamide

Cat. No. B2870000
CAS RN: 107474-98-6
M. Wt: 111.144
InChI Key: AWXXNEOTLRMFKW-UHFFFAOYSA-N
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Description

“Bicyclo[1.1.1]pentane-1-carboxamide” is a derivative of Bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . This compound has a molecular weight of 111.07 .


Synthesis Analysis

BCP carboxamides are prepared from the direct addition of [1.1.1]propellane with semicarbazides in the presence of iron (II) phthalocyanine {Fe (Pc)} and tert-butyl hydroperoxide (TBHP) in moderate to good yields . A convenient method for acylation of [1.1.1]propellane to give BCP carboxamides and ketones has been developed .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The BCP structure has been used as an unusual bioisostere for a phenyl ring .


Chemical Reactions Analysis

BCPs have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They can be accessed by an equivalent variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for postsynthesis functionalization .


Physical And Chemical Properties Analysis

This compound is a small, 3-dimensional, strained ring structure . It is a hydrocarbon with the formula C5H8 . The exact physical and chemical properties of this compound are not specified in the search results.

Scientific Research Applications

Subheading Pharmacological Properties of Bicyclol

Bicyclol, a synthetic drug based on the derivative of traditional Chinese medicine Schisandra chinensis, showcases a broad spectrum of pharmacological properties beneficial for various liver diseases. It exhibits anti-viral, anti-inflammatory, immuno-regulatory, anti-oxidative, antisteatotic, anti-fibrotic, antitumor, cell death regulatory effects, and the ability to modulate heat shock proteins. Pharmacokinetic studies indicate that it is primarily metabolized by CYP3A/2E1, with no significant drug interactions noted. Moreover, chronic toxicity studies highlight its safety, showing no notable toxic effects on biochemical indices or major organs. This positions bicyclol as a potential candidate for treating acute liver injury, fulminant hepatitis, non-alcoholic fatty liver disease, fibrosis, and hepatocellular carcinoma. Nonetheless, further research is necessary to elucidate its molecular mechanisms and targets, potentially increasing its therapeutic potency (Zhao et al., 2020).

Semisynthetic Derivatives of Pentacyclic Triterpenes

Subheading Biologically Active Derivatives and Structure–Activity Relationships

Pentacyclic triterpenes, naturally occurring in various plants, exhibit a range of biological activities, including anticancer, antidiabetic, anti-inflammatory, antimicrobial, and hepatoprotective effects, beneficial for therapeutic use. However, their high lipophilicity and consequent low bioavailability limit their practical application. Chemical derivatization, such as the addition of heterocyclic moieties, is a common strategy to enhance their bioavailability. This review summarizes recent literature on semisynthetic derivatives of pentacyclic triterpenes, emphasizing biologically active derivatives and their structure–activity relationships. It highlights the derivatization of the triterpene skeleton, particularly at targeted positions like C-3, C-28, and C-30, or by extending the main scaffold with various heterocycles. The triazole moiety, in particular, is noted as a key pharmacophore due to its biological effect. These findings support the potential of triterpenoid conjugates with heterocyclic moieties as candidates for future clinical trials (Nistor et al., 2022).

Bicyclic Compounds in Drug Research

Subheading Role of Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, especially bicyclo[2.2.1]heptanes, have gained significance in drug research due to their unique molecular shape, voluminous, bicyclic carbon skeleton, and sterically fixed position of substituents. This review compiles literature on norbornanes used as medicaments and those connected with drug research. The focus is on studying structure-activity relationships, leveraging the distinct properties of these bicyclic compounds. The significance of these compounds in drug research is highlighted, not only for their medicinal use but also as suitable test molecules for structural analysis (Buchbauer & Pauzenberger, 1991).

Mechanism of Action

While the exact mechanism of action for Bicyclo[1.1.1]pentane-1-carboxamide is not specified in the search results, BCPs in general have been used as bioisosteres in drug design . They are recognized for their ability to improve the physicochemical properties of prospective drug candidates .

Future Directions

The future directions for Bicyclo[1.1.1]pentane-1-carboxamide and BCPs in general include further exploration of their use as bioisosteres in drug design . There is also interest in the development of more general and practical approaches to BCPs , and in the synthesis of complex molecules that possess BCPs embedded in the molecule’s framework .

properties

IUPAC Name

bicyclo[1.1.1]pentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXXNEOTLRMFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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